![molecular formula C15H12F3NO3 B13237536 Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate](/img/structure/B13237536.png)
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable entity in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate typically involves the reaction of a pyridine derivative with a trifluoromethylated benzene compound. One common method includes the use of radical trifluoromethylation, where a carbon-centered radical intermediate is formed and subsequently reacts with a trifluoromethylating agent . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products
Applications De Recherche Scientifique
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-(trifluoromethyl)phenyl)acetate
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
Uniqueness
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is unique due to its specific structural features, including the combination of a pyridine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and bioactivity, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C15H12F3NO3 |
|---|---|
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
methyl 2-[2-oxo-4-[2-(trifluoromethyl)phenyl]pyridin-1-yl]acetate |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)9-19-7-6-10(8-13(19)20)11-4-2-3-5-12(11)15(16,17)18/h2-8H,9H2,1H3 |
Clé InChI |
YVZMUEHTYCASSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


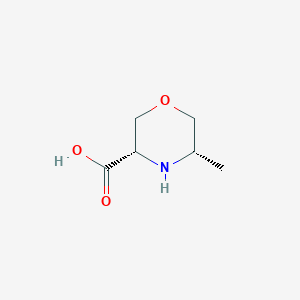
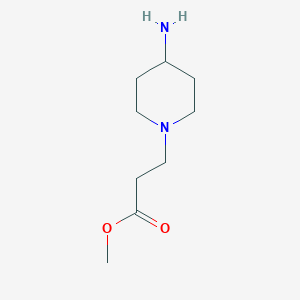
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)


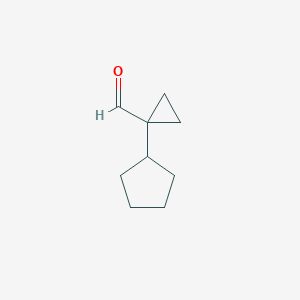
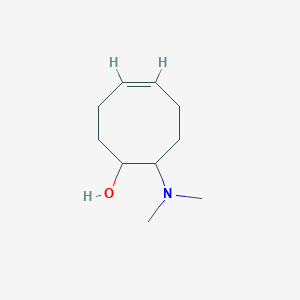
![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)

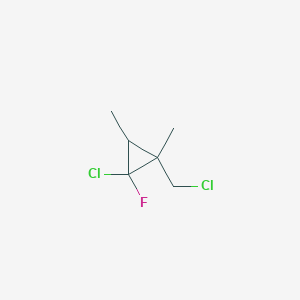
![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)

![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
![2-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13237535.png)
